![molecular formula C17H17N5O2 B1436882 6-(2-氨基乙胺基)-2,3-二氢异喹啉并[6,7-f]喹喔啉-7,12-二醇 CAS No. 1430561-06-0](/img/structure/B1436882.png)
6-(2-氨基乙胺基)-2,3-二氢异喹啉并[6,7-f]喹喔啉-7,12-二醇
描述
Synthesis Analysis
The synthesis of quinoxalines, which this compound is a derivative of, has been intensively studied . Quinoxalines can be synthesized by adopting green chemistry principles . Various synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .Chemical Reactions Analysis
While specific chemical reactions involving “6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol” are not detailed in the available resources, quinoxalines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol” are not detailed in the available resources. The molecular weight is 323.35 g/mol.科学研究应用
化学转化和合成
Shi、Zhang 和 Wang (1999 年) 的一项研究探讨了碳二亚胺的热解导致形成 2-(苯基氨基)喹啉和 6H-吲哚并[2,3-b]喹啉等化合物。这个过程涉及双自由基途径和分子内 Diels-Alder 反应,展示了该化合物在合成有机化学和形成复杂杂环结构方面的潜力 (Shi、Zhang 和 Wang,1999 年)。
与亲核试剂的反应
Badr 等人 (1983 年) 研究了 2-氯-3-甲基喹喔啉如何与芳香胺和其他亲核试剂反应,形成各种喹喔啉衍生物。此类反应在药物化学中对于新型治疗剂的开发至关重要 (Badr、El-Naggar、El-Sherief、Abdel-rahman 和 Aly,1983 年)。
抗病毒和诱导干扰素的能力
Shibinskaya 等人 (2010 年) 合成了新的 6-(2-氨基乙基)-6H-吲哚并[2,3-b]喹喔啉,并评估了它们的细胞毒性、抗病毒活性和诱导干扰素的能力。该研究强调了这些化合物作为低毒性、强效干扰素诱导剂和抗病毒剂的潜力,其中特定的衍生物显示出显著的活性 (Shibinskaya、Lyakhov、Mazepa、Andronati、Turov、Zholobak 和 Spivak,2010 年)。
结合特性和化学传感器应用
Abel、Averin 和 Beletskaya (2016 年) 合成了含有喹啉部分的二噁杂和三噁杂二氮杂大环化合物,并探索了它们与金属阳离子的结合特性。这项研究提供了对此类化合物在选择性荧光和比色化学传感器开发中应用的见解,特别是对于 Cu(II) 检测 (Abel、Averin 和 Beletskaya,2016 年)。
未来方向
作用机制
Target of Action
It is known that similar compounds often target dna or specific proteins within cells
Mode of Action
6,7-PiperazinePixantrone is believed to interact with its targets through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Dna intercalators often affect pathways related to dna replication and repair, transcription, and cell division . The disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 6,7-PiperazinePixantrone’s action are likely to include disruption of DNA structure, interference with DNA replication and transcription, and induction of cell death . These effects are typically more pronounced in rapidly dividing cells, which is why compounds like 6,7-PiperazinePixantrone are often used as anticancer agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like 6,7-PiperazinePixantrone. These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of 6,7-PiperazinePixantrone and similar compounds.
属性
IUPAC Name |
6-(2-aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)17(24)10-8-19-3-1-9(10)16(14)23/h1,3,7-8,20,23-24H,2,4-6,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJICVIMVLABIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)

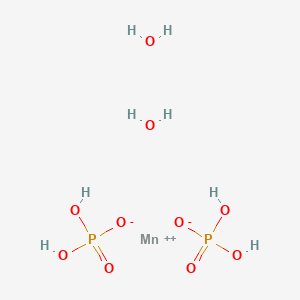

![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)
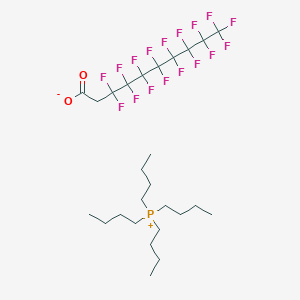


![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)
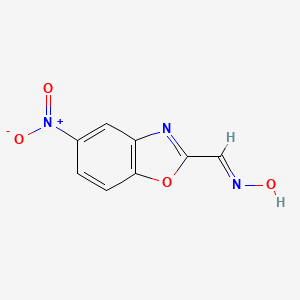
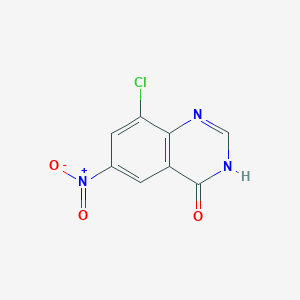
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
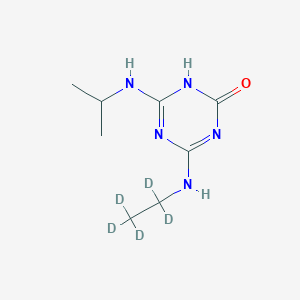
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)